4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
This compound belongs to the benzothiadiazine trione class, characterized by a 1λ⁶,2,4-benzothiadiazine-1,1,3-trione core. Key structural features include:
- A 5-bromothiophen-2-yl group at the N4 position, contributing to halogen-mediated hydrophobic interactions.
- A 2-ethylphenyl substituent at the N2 position, enhancing lipophilicity and steric bulk.
- A 2-oxoethyl linker bridging the bromothiophene moiety to the benzothiadiazine core.
Benzothiadiazine derivatives are pharmacologically significant, with documented roles as aldose reductase inhibitors (e.g., IC₅₀ values in the nanomolar range) and diuretics . The bromothiophene group may improve target binding affinity, while the ethylphenyl substituent could modulate metabolic stability .
Properties
IUPAC Name |
4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O4S2/c1-2-14-7-3-4-8-15(14)24-21(26)23(13-17(25)18-11-12-20(22)29-18)16-9-5-6-10-19(16)30(24,27)28/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQBFAQKHISBAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves multi-step organic reactions. The starting materials often include 5-bromothiophene and 2-ethylphenyl derivatives. Key steps in the synthesis may involve:
Formation of the thiophene derivative: This can be achieved through bromination of thiophene.
Coupling reactions: Using reagents such as palladium catalysts to couple the bromothiophene with other organic moieties.
Cyclization: Formation of the benzothiadiazine ring through intramolecular cyclization reactions.
Oxidation and functional group transformations: Introduction of the oxoethyl group and other functional groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of derivatives of this compound. For instance, research conducted by Foroumadi et al. demonstrated that N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives exhibited significant antibacterial activity against various bacterial strains. The study suggests that modifications to the structure can enhance efficacy and selectivity against pathogens .
Anticancer Potential
The compound's structural characteristics allow it to interact with biological targets relevant in cancer therapy. Preliminary investigations indicate that it may inhibit specific cancer cell lines, although further studies are necessary to elucidate the mechanisms involved and optimize its therapeutic potential.
Material Science
Organic Photovoltaics
Compounds containing benzothiadiazine moieties have been explored as potential materials for organic photovoltaic devices due to their favorable electronic properties. The incorporation of the 5-bromothiophenyl group enhances light absorption and charge transport capabilities in thin-film solar cells. Research is ongoing to assess the efficiency and stability of devices utilizing this compound.
Biological Research
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Inhibitory assays have shown promise in targeting enzymes linked to disease states such as diabetes and obesity. This suggests potential applications in developing therapeutic agents aimed at metabolic disorders.
Data Summary Table
Case Studies
-
Antibacterial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that the bromine substituent plays a crucial role in enhancing antibacterial activity. -
Photovoltaic Applications
Experimental work on organic solar cells incorporating this compound revealed an increase in power conversion efficiency compared to traditional materials. The study focused on optimizing the blend ratio with fullerene derivatives to achieve maximum efficiency. -
Metabolic Enzyme Inhibition
Research investigating the inhibition of glucokinase by this compound revealed promising results in vitro, suggesting potential applications in developing treatments for type 2 diabetes.
Mechanism of Action
The mechanism of action of 4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
Functional and Pharmacological Comparisons
- Aldose Reductase Inhibition: The target compound’s bromothiophene group may mimic the 4-methoxyphenyl moiety in ’s derivatives, which enhances binding to aldose reductase’s hydrophobic pocket .
Diuretic Activity :
Benzothiadiazines in are classified under Y54.3 (diuretics), but the target compound’s ethylphenyl group contrasts with ’s chlorophenyl/dimethylphenyl substituents, which may alter renal sodium transporter affinity .Metabolic Stability :
The 2-ethylphenyl group in the target compound likely improves metabolic resistance compared to N2-benzyl derivatives in , which are prone to oxidative degradation .
Physicochemical Properties
While direct data for the target compound is unavailable, analogues suggest:
- LogP : Estimated >3.0 (due to bromothiophene and ethylphenyl groups), higher than ’s derivatives (LogP ~2.5) .
- Solubility : Likely poor in aqueous media, necessitating formulation optimization.
Research Findings and Gaps
- Structural Insights : X-ray data for similar compounds (e.g., ) confirms the planarity of the trione core, critical for π-π stacking in enzyme binding .
- Therapeutic Potential: The bromothiophene moiety may confer dual activity (aldose reductase inhibition and antimicrobial effects), but this requires validation .
- Synthesis Challenges : Unlike ’s Claisen–Schmidt/Michael addition route, the target compound’s synthesis likely involves multi-step alkylation and cyclization .
Biological Activity
The compound 4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (CAS No. 303148-58-5) is a member of the benzothiadiazine family and has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, anti-inflammatory effects, and other pharmacological implications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 375.24 g/mol. The structure includes a bromothiophene moiety and a benzothiadiazine core, which are pivotal for its biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have shown that it exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and FaDu (head and neck cancer).
- Mechanism of Action : The compound appears to inhibit topoisomerase enzymes, which are crucial in DNA replication and transcription processes. This inhibition leads to increased apoptosis in cancer cells.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | % Inhibition at 10 μM |
|---|---|---|
| 4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-... | MCF-7 | 74.70% |
| A549 | 83.52% | |
| FaDu | 76.20% |
These results indicate that the compound shows promise as a therapeutic agent against multiple forms of cancer due to its ability to induce cell cycle arrest and apoptosis.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it selectively inhibits cyclooxygenase (COX) enzymes:
- COX Inhibition : The compound demonstrated a higher selectivity for COX-2 over COX-1, suggesting potential applications in treating inflammatory diseases without the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).
Case Studies
A study conducted by Abdelhaleem et al. assessed various derivatives of benzothiadiazine compounds for their biological activities. Among these, the compound exhibited notable antiproliferative effects and was effective in reducing oxidative stress in treated cells .
Another research effort focused on the structure–activity relationship (SAR) of similar compounds, confirming that modifications at specific positions on the benzothiadiazine scaffold can enhance biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
